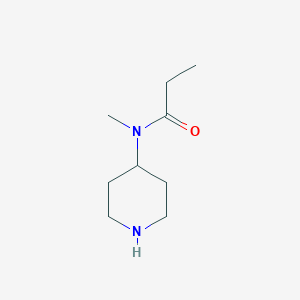
N-Methyl-N-(piperidin-4-yl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-(piperidin-4-yl)propionamide, also known as this compound, is a useful research compound. Its molecular formula is C9H18N2O and its molecular weight is 170.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Analgesic Properties
NMP has been identified as a potential therapeutic agent due to its interaction with opioid receptors. It is particularly noted for its efficacy as an analgesic, addressing various types of pain including chronic, postoperative, and neuropathic pain. Research indicates that NMP derivatives can act as opioid receptor ligands, specifically targeting the mu (μ) and delta (δ) receptors, which are crucial for pain modulation .
Therapeutic Applications
The compound has shown promise in treating conditions such as:
- Pain Management : Effective in alleviating chronic pain, migraine, and postoperative pain.
- Addiction Treatment : Potential use in managing drug addiction and withdrawal symptoms.
- Psychiatric Disorders : Investigated for its role in treating depression and anxiety disorders through its monoamine neurotransmitter reuptake inhibition capabilities .
Chemical Synthesis
NMP serves as a versatile building block in organic synthesis. Its structure allows for various chemical transformations, making it valuable in the development of new compounds:
- Building Block for Complex Molecules : NMP is utilized in synthesizing more complex organic molecules, particularly those with therapeutic properties .
- Intermediate in Drug Development : It has been used as an intermediate in the synthesis of other pharmaceuticals, such as lasmiditan, a medication for migraine treatment .
Biological Research
NMP is employed in biological studies to understand enzyme interactions and receptor binding mechanisms:
- Enzyme Interaction Studies : Researchers use NMP to explore how it interacts with different enzymes and receptors, aiding in the design of new drugs.
- Receptor Binding Studies : Its role as a ligand allows scientists to investigate binding affinities and the biological activity of related compounds .
Data Table: Summary of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Analgesics, addiction treatment | Active at μ and δ opioid receptors |
| Chemical Synthesis | Building block for complex molecules | Used in drug development processes |
| Biological Research | Enzyme interactions, receptor binding | Valuable for studying pharmacological effects |
Case Studies
-
Opioid Receptor Ligands
A study demonstrated that NMP derivatives exhibit significant binding affinity to μ-opioid receptors, leading to potent analgesic effects in vivo. These findings suggest that modifications to the NMP structure could enhance its therapeutic profile against pain . -
Synthesis of Lasmiditan
Research highlighted the use of NMP as an intermediate in synthesizing lasmiditan. This process underscores the compound's importance in developing new treatments for migraine disorders . -
Monoamine Reuptake Inhibition
Investigations into NMP's ability to inhibit monoamine reuptake have shown potential implications for treating mood disorders. The compound's action on neurotransmitter systems could pave the way for novel antidepressants .
Propiedades
Número CAS |
139062-82-1 |
|---|---|
Fórmula molecular |
C9H18N2O |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
N-methyl-N-piperidin-4-ylpropanamide |
InChI |
InChI=1S/C9H18N2O/c1-3-9(12)11(2)8-4-6-10-7-5-8/h8,10H,3-7H2,1-2H3 |
Clave InChI |
LECBBGYIXBZWIA-UHFFFAOYSA-N |
SMILES |
CCC(=O)N(C)C1CCNCC1 |
SMILES canónico |
CCC(=O)N(C)C1CCNCC1 |
Sinónimos |
Propanamide, N-methyl-N-4-piperidinyl- |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













